Manganese carbonate

Supercapacitor Electrochemical energy storage Metal carbonate electrode

Sourcing consistent battery-grade MnCO₃ with controlled morphology challenges many R&D and production teams. This product directly addresses those pain points: • Achieves 35-85% higher specific capacitance (216-296 F g⁻¹) than MnO₂ in supercapacitors; Ni-foam architecture reaches 533 F g⁻¹. • Delivers grain yield equivalent to MnSO₄ in wheat with superior Mn mobilization efficiency (index 1.56). • Reversible anode capacity of 1,340 mAh g⁻¹ after 400 cycles-over 3.6× graphite's theoretical limit. • Feed-grade (≥44% Mn) formulation is less corrosive than MnSO₄, extending production line longevity with EFSA-confirmed safety.

Molecular Formula CH2MnO3
Molecular Weight 116.963 g/mol
CAS No. 17375-37-0
Cat. No. B102170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManganese carbonate
CAS17375-37-0
Synonymsmanganese carbonate
Molecular FormulaCH2MnO3
Molecular Weight116.963 g/mol
Structural Identifiers
SMILESC(=O)(O)O.[Mn]
InChIInChI=1S/CH2O3.Mn/c2-1(3)4;/h(H2,2,3,4);
InChIKeySDPBZSAJSUJVAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 g / 1 kg / 2 kg / 1 ton / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySol in dil acid;  insol in water or alcohol
SOL IN AQ CARBON DIOXIDE;  INSOL IN AMMONIA
Soluble in dilute inorganic acids;  almost insoluble in common organic acids, both concentrated and dilute.

Structure & Identifiers


Interactive Chemical Structure Model





Manganese Carbonate Procurement Guide


Manganese carbonate (MnCO₃, CAS 17375-37-0) is an inorganic carbonate salt that occurs naturally as the mineral rhodochrosite and is manufactured industrially as a precursor, micronutrient source, and functional material across battery, agricultural, ceramic, and animal nutrition sectors [1]. With a manganese content ranging from approximately 42% (industrial grade) to ≥44% (battery grade), MnCO₃ thermally decomposes at ~200 °C to yield manganese oxides, making it a critical intermediate in the production of electrolytic manganese dioxide (EMD), lithium manganese oxide cathodes, and ferrites [2]. Its low water solubility (Ksp = 2.24 × 10⁻¹¹) and dilute-acid solubility distinguish it from highly soluble manganese salts such as MnSO₄, enabling differentiated application profiles in slow-release fertilization, controlled precursor calcination, and electrochemical energy storage .

Battery-grade purity supports cathode and anode precursor applications
Morphology-controlled synthesis enables high-capacity electrode design
Low-temperature direct decomposition to MnO for energy-efficient oxide production
Low water solubility fits slow-release fertilization and foliar spray programs

Why Manganese Carbonate Cannot Be Substituted


Although multiple manganese compounds (MnSO₄, MnO, MnO₂, Mn₂O₃, Mn-oxalate, Mn-nitrate) share the same metal center, their divergent solubility, thermal decomposition pathways, electrochemical conversion mechanisms, and plant/animal bioavailability produce quantitatively distinct performance outcomes that preclude simple interchangeability [1]. MnCO₃ yields 35–85% higher specific capacitance than MnO₂ in supercapacitor electrodes [2]; provides statistically equivalent grain yield to MnSO₄ in wheat fertilization but with a distinctly higher Mn mobilization efficiency index [3]; and delivers a fundamentally different cycling stability profile as a cathode precursor compared with hydroxide-based analogs—carbonate-derived Li/Mn-rich cathodes exhibit higher initial capacity but roll-over failure after 100 cycles versus 70% state-of-health retention at 500 cycles for hydroxide-derived cathodes [4]. These quantitative divergences, documented in direct head-to-head studies, demonstrate that procurement decisions based solely on manganese content or cost-per-kilogram risk suboptimal performance in the target application.

MnSO₄ or MnO may not deliver equivalent specific capacitance in supercapacitor electrodes, limiting energy density.

Mn-oxalate and Mn-nitrate follow multi-step decomposition pathways, reducing phase purity and thermal efficiency compared with direct MnCO₃ calcination.

Hydroxide-derived cathode precursors offer longer cycle life but lower initial capacity; direct substitution with carbonate precursors shifts this trade-off profile.

Quantitative Evidence for Procurement Decisions


Supercapacitor Electrode Performance

In a direct head-to-head comparison, MnCO₃ synthesized via hydrothermal method using sugar (MnCO₃(s)) and pyrrole (MnCO₃(p)) as carbon sources exhibited specific capacitance values of 216 F g⁻¹ and 296 F g⁻¹, respectively, versus 160 F g⁻¹ for MnO₂—representing 35% and 85% increases over the conventional oxide comparator [1]. The capacitive storage performance was evaluated in aqueous 0.1 M Mg(ClO₄)₂ electrolyte between 0 and 1 V (vs. Ag/AgCl) using cyclic voltammetry and galvanostatic charge/discharge cycling. MnCO₃(s) and MnCO₃(p) additionally demonstrated superior rate capability and cycle life compared with MnO₂ [1]. Separately, MnCO₃ grown on nickel foam at 160 °C delivered a specific capacitance of 533 F g⁻¹ at 200 mA g⁻¹, with capacitance retention of 59.65% after 5000 cycles—a higher value than the 411.25 F g⁻¹ achieved by MnF₂-Ni synthesized from identical raw materials [2].

Supercapacitor Electrode
Head-to-head
35–85% higher capacitance vs MnO₂; 533 F g⁻¹ on Ni foam
Supports selection for higher energy density aqueous supercapacitors
Aqueous 0.1 M Mg(ClO₄)₂, 0–1 V vs Ag/AgCl
Supercapacitor Electrochemical energy storage Metal carbonate electrode

Wheat Fertilization Efficacy

In a two-year field study conducted in sandy loam soils, foliar application of MnCO₃ (26% Mn w/w, 3.3% N w/w) at two levels—750 and 1,250 ml ha⁻¹—applied at two wheat growth stages (25–30 and 35–40 days after sowing) produced grain yield and Mn uptake statistically at par with the recommended dose of 0.5% MnSO₄·H₂O (30.5% Mn) across both growing seasons [1]. Quantitative grain yield data from the study reported MnSO₄ at 5,596 kg ha⁻¹, with MnCO₃ treatments delivering statistically indistinguishable yields [2]. Critically, the manganese mobilization efficiency index reached a maximum value of 1.56 when Mn was applied as MnCO₃ with two sprays—indicating superior internal Mn translocation from vegetative tissues to grain compared with MnSO₄ and Mn-EDTA treatments [1]. The study concluded MnCO₃ is a viable alternative to MnSO₄ for enhancing wheat yield and Mn uptake [3].

Wheat Fertilization
Head-to-head
Grain yield at par with MnSO₄; Mn mobilization index 1.56
Supports agronomic equivalence with improved grain Mn translocation
Sandy loam, two-season field trial, foliar application
Agronomy Micronutrient fertilization Crop yield

Lithium-Ion Battery Anode Capacity

A direct internal comparison between nucleation-dominated MnCO₃ (MnCO₃-ND) and growth-dominated MnCO₃ (MnCO₃-GD) synthesized via aqueous precipitation demonstrated that MnCO₃-ND possesses an approximately 18-fold higher surface area and 6-fold larger pore volume than MnCO₃-GD, achieved by employing higher precursor concentration and faster precipitant rate [1]. This architecture enabled MnCO₃-ND to deliver a reversible capacity of 1,340 mAh g⁻¹ after 400 cycles at 0.2 A g⁻¹ and maintain 517 mAh g⁻¹ after 400 cycles at a high current density of 1.0 A g⁻¹. When paired with a LiFePO₄ (LFP) cathode, the MnCO₃-ND full cell exhibited 147 mAh g⁻¹ after 200 cycles at 0.5 C [1]. Earlier work by Aragón et al. demonstrated that submicronic MnCO₃ (ca. 200 nm) provides better capacity retention than MnO derived from the same precursor, attributed to the formation of Li₂CO₃ as a stabilizing side product during the conversion reaction—a mechanism absent in MnO anodes [2].

Li-Ion Battery Anode
Reported metric
1,340 mAh g⁻¹ after 400 cycles (0.2 A g⁻¹); 517 mAh g⁻¹ at 1.0 A g⁻¹
Enables high-capacity, cobalt-free anode design
Nucleation-dominated MnCO₃; Li₂CO₃ stabilization mechanism
Lithium-ion battery Anode material Transition metal carbonate

Li/Mn-Rich Cathode Precursor Selection

A direct comparison of Li/Mn-rich (LMR) cathode materials synthesized from carbonate-based precursor (LMR-CO₃) versus hydroxide-based precursor (LMR-OH) revealed divergent electrochemical cycling behavior despite similar bulk XRD structures [1]. LMR-CO₃ delivers approximately 20 mAh g⁻¹ higher initial specific discharge capacity compared with LMR-OH, but undergoes roll-over failure after only 100 cycles. In contrast, LMR-OH—despite its lower initial capacity—maintains 70% state-of-health after 500 cycles, attributed to the formation of stabilizing Li-F surface layers during cycling [1]. The carbonate precursor route was found to generate pores within secondary particles after calcination with Li₂CO₃, which facilitates oxygen loss, cation migration, and transition metal dissolution—mechanisms driving the rapid capacity fade [1]. This trade-off between initial capacity and long-term cycling stability is a direct consequence of precursor chemistry and must inform procurement decisions for cathode manufacturing.

Cathode Precursor
Head-to-head
Carbonate route: +~20 mAh g⁻¹ initial capacity; Hydroxide route: 70% SOH after 500 cycles
Defines precursor-dependent trade-off between initial capacity and cycle life
Li/Mn-rich layered oxides; roll-over failure at 100 cycles for carbonate route
Lithium-ion battery cathode Li/Mn-rich layered oxide Precursor chemistry

Animal Feed Bioavailability

A comprehensive review of relative bioavailability (RBV) of manganese sources in production animal nutrition, compiled from multiple independent feeding studies, demonstrates that MnCO₃ RBV—expressed relative to MnSO₄ as the 100% benchmark—ranges from 32–101% in cattle, 20–93% in poultry, and approximately 95% in sheep [1]. These ranges reflect variation in response criteria (bone Mn, liver Mn, growth), diet composition, and Mn supplementation level across studies. A separate controlled broiler study reported that nano-MnCO₃ achieved a bioavailability of 158% relative to micro-MnSO₄ (100%), compared with 324% for nano-MnSO₄ and 125% for nano-MnO, based on bone manganese content [2]. The EFSA FEEDAP Panel has assessed manganous carbonate as safe and efficacious for all animal species when used within authorized maximum total manganese content limits [3].

Animal Feed Bioavailability
Cross-study review
RBV range: cattle 32–101%, poultry 20–93%; nano-MnCO₃ 158% vs micro-MnSO₄
Context-dependent bioavailability; EFSA-assessed safety for all animal species
Response criteria vary (bone, liver, growth); diet-dependent
Animal nutrition Trace mineral bioavailability Feed additive

Thermal Decomposition Pathway

The thermal decomposition behavior of MnCO₃—calcination at ~200 °C releasing CO₂ to yield MnO₁.₈₈ (sub-stoichiometric MnO)—differs fundamentally from that of other common manganese precursors [1]. Manganese oxalate dihydrate (MnC₂O₄·2H₂O) dehydrates in one step at 150 °C and then decomposes via a MnCO₃ intermediate into Mn₃O₄ (hausmannite structure) at 350 °C [2]. Manganese nitrate tetrahydrate (Mn(NO₃)₂·4H₂O) undergoes stepwise dehydration up to 175 °C, then decomposes above 200 °C via an unstable oxynitrate intermediate to yield MnO₂, which further decomposes to α-Mn₂O₃ at approximately 550 °C [2]. The lower decomposition temperature of MnCO₃ and its direct pathway to MnO—without intermediate phases requiring higher temperatures—enables more energy-efficient and phase-pure oxide production. Furthermore, MnCO₃-derived LiMn₂O₄ cathodes (via spray pyrolysis) demonstrated 99% capacity retention after 100 cycles at 1 C, with superior cycling stability compared to nitrate-derived LiMn₂O₄ cathodes [3].

Thermal Decomposition
Cross-study comparable
Decomposes at ~200 °C to MnO₁.₈₈; lowest among common Mn precursors
Lowers energy input for oxide and cathode production
Direct pathway avoids multi-step intermediates; superior cathode cycling stability vs nitrate route
Thermal decomposition Manganese oxide precursor Solid-state synthesis

Optimal Application Scenarios


Supercapacitor Electrode Fabrication

MnCO₃—particularly when synthesized with controlled morphology (submicron particles or nickel foam-supported architectures)—directly replaces MnO₂ in supercapacitor electrodes to achieve 35–85% higher specific capacitance (216–296 F g⁻¹ vs. 160 F g⁻¹ for MnO₂ in 0.1 M Mg(ClO₄)₂) [1]. The MnCO₃-Ni configuration on nickel foam further elevates performance to 533 F g⁻¹ at 200 mA g⁻¹ . This scenario is optimal for research groups and manufacturers seeking to maximize areal and gravimetric capacitance in aqueous-electrolyte supercapacitors without transitioning to more expensive or toxic electrode materials.

Wheat Fertilization in Sandy Soils

In sandy loam soils where rapid Mn leaching depletes MnSO₄ availability, MnCO₃ applied as a foliar spray at 750–1,250 ml ha⁻¹ across two growth stages delivers grain yield statistically equivalent to MnSO₄ (~5,596 kg ha⁻¹) while achieving a superior Mn mobilization efficiency index of 1.56 [1]. MnCO₃'s low solubility (<1 g/100 mL vs. ~33 g/100 mL for MnSO₄) makes it particularly advantageous in neutral-to-alkaline soils (pH ≥ 7.0), where its carbonate component buffers local pH and sustains Mn²⁺ release over 6–12 months, reducing application frequency compared with highly soluble MnSO₄ .

Cobalt-Free Battery Anodes

Nucleation-dominated MnCO₃ synthesized via aqueous precipitation with high precursor concentration and fast precipitant addition yields a reversible anode capacity of 1,340 mAh g⁻¹ after 400 cycles at 0.2 A g⁻¹—over 3.6× the theoretical capacity of graphite (372 mAh g⁻¹)—and 517 mAh g⁻¹ at 1.0 A g⁻¹ [1]. The conversion reaction forms Li₂CO₃ as a stabilizing side product, providing better capacity retention than MnO anodes derived from the same precursor . This application scenario is suited for next-generation LIB anode development targeting high energy density without cobalt, leveraging MnCO₃'s low molecular weight and environmentally benign composition.

Animal Feed Supplementation

For feed manufacturers prioritizing production line longevity and formulation density, MnCO₃ feed grade (≥44% Mn) provides a less corrosive, chemically neutral alternative to MnSO₄, which is more acidic and can accelerate equipment wear in continuous large-scale production [1]. With EFSA-confirmed safety and efficacy across all animal species , MnCO₃ achieves species-dependent RBV of 20–101% relative to MnSO₄, making it particularly cost-effective in ruminant diets where RBV reaches parity with MnSO₄ . Nano-MnCO₃ formulations further enhance bioavailability to 158% of micro-MnSO₄ in broiler applications .

Application
Selection Property
Validation Focus
Supercapacitor Electrode R&D
Specific capacitance relative to MnO₂ benchmark
Cyclic voltammetry and galvanostatic cycling in aqueous electrolyte
Wheat Biofortification
Mn mobilization efficiency index and grain yield parity
Field trials comparing foliar MnCO₃ vs MnSO₄ in sandy loam
Cobalt-Free LIB Anode
Morphology-dependent reversible capacity and cycling stability
Half-cell and full-cell (LFP) cycling at 0.2–1.0 A g⁻¹
Animal Feed Supplement
Relative bioavailability vs MnSO₄ reference; EFSA safety profile
Species-specific bone/liver Mn deposition and formulation compatibility
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